molecular formula C19H22N2O3 B12379042 Hydrodolasetron-d5

Hydrodolasetron-d5

Cat. No.: B12379042
M. Wt: 331.4 g/mol
InChI Key: MLWGAEVSWJXOQJ-NEKQGQCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrodolasetron-d5 is a deuterated labeled version of hydrodolasetron. It is primarily used as a stable isotope-labeled compound in scientific research. The deuterium labeling helps in tracing and quantifying the compound during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrodolasetron-d5 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the hydrodolasetron molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented, but it generally involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Hydrodolasetron-d5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs of hydrodolasetron .

Scientific Research Applications

Hydrodolasetron-d5 is widely used in scientific research for various applications:

Mechanism of Action

Hydrodolasetron-d5, like its non-deuterated counterpart, acts as a selective serotonin 5-HT3 receptor antagonist. It blocks serotonin both peripherally and centrally at the chemoreceptor trigger zone, preventing nausea and vomiting. The deuterium labeling does not significantly alter its mechanism of action but aids in tracing and quantifying the compound during studies .

Comparison with Similar Compounds

Hydrodolasetron-d5 is compared with other similar compounds like dolasetron and ondansetron:

    Dolasetron: Rapidly metabolized to hydrodolasetron, which is the active form.

    Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.

Similar Compounds

  • Dolasetron
  • Ondansetron
  • Granisetron
  • Palonosetron

This compound stands out due to its deuterium labeling, making it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

331.4 g/mol

IUPAC Name

(10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 2,4,5,6,7-pentadeuterio-1H-indole-3-carboxylate

InChI

InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/i1D,2D,3D,4D,9D

InChI Key

MLWGAEVSWJXOQJ-NEKQGQCZSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C(=O)OC3CC4CC5CC(C3)N4CC5O)[2H])[2H]

Canonical SMILES

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54

Origin of Product

United States

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